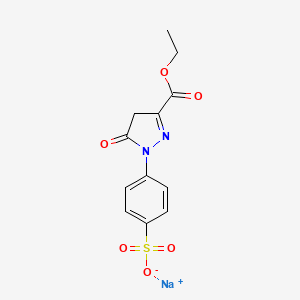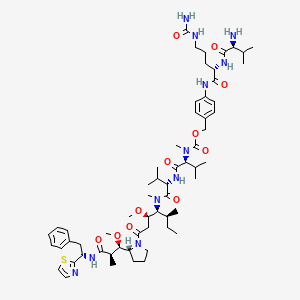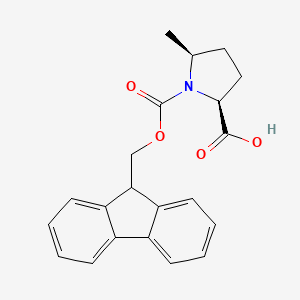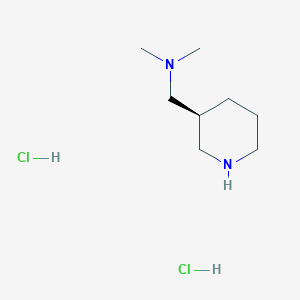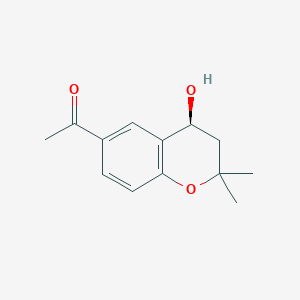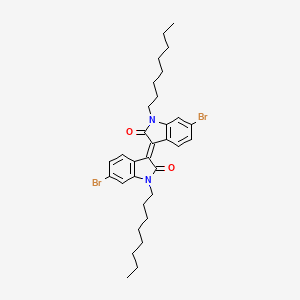
(E)-6-Bromo-3-(6-bromo-1-octyl-2-oxoindolin-3-ylidene)-1-octylindolin-2-one
Overview
Description
(E)-6-Bromo-3-(6-bromo-1-octyl-2-oxoindolin-3-ylidene)-1-octylindolin-2-one is a novel synthetic compound that has been studied for its potential therapeutic applications. It is a novel indoline-based molecule that has been the focus of recent research due to its unique structure and properties.
Scientific Research Applications
Novel Synthesis Approaches
A novel palladium-catalyzed method has been developed for synthesizing (E)-(2-oxindolin-3-ylidene)phthalimides, showcasing potential pharmaceutical value across major therapeutic areas including oncology, inflammation, neurology, immunology, and endocrinology. This reaction serves as a prime example of intermolecular aminopalladation/C-H activation reactions of alkynes, highlighting the chemical versatility and potential of (E)-6-Bromo-3-(6-bromo-1-octyl-2-oxoindolin-3-ylidene)-1-octylindolin-2-one derivatives (Shi Tang et al., 2008).
Biological Applications and Characterizations
The compound and its derivatives have been explored for various biological activities. For instance, certain quinazolinone derivatives, synthesized from related structures, demonstrated significant antitumor activity against various cancer cell lines, underscoring the therapeutic potential of these compounds (A. Alafeefy et al., 2015). Another study focused on the antiproliferative activity of isoindigo derivatives in HL-60 cells, mediated through apoptosis, dysregulation of mitochondrial functions, and cell cycle arrest, further indicating the applicability of these compounds in cancer research (A. Saleh et al., 2015).
Chemical Characterization and Material Science
In material science, derivatives of (E)-6-Bromo-3-(6-bromo-1-octyl-2-oxoindolin-3-ylidene)-1-octylindolin-2-one have been used to develop novel polymer semiconductors for n-type organic thin film transistors, showcasing the compound's versatility beyond biological applications and into electronic materials (Zhuangqing Yan et al., 2013).
properties
IUPAC Name |
(3E)-6-bromo-3-(6-bromo-1-octyl-2-oxoindol-3-ylidene)-1-octylindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40Br2N2O2/c1-3-5-7-9-11-13-19-35-27-21-23(33)15-17-25(27)29(31(35)37)30-26-18-16-24(34)22-28(26)36(32(30)38)20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3/b30-29+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSKVFFBSGZTFD-QVIHXGFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCCCCCCC)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CCCCCCCC)/C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-Bromo-3-(6-bromo-1-octyl-2-oxoindolin-3-ylidene)-1-octylindolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




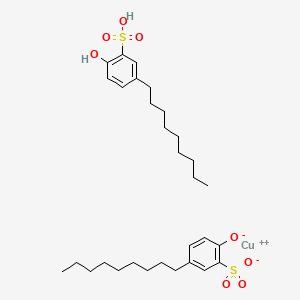

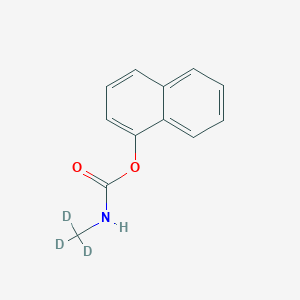

![[(4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone](/img/structure/B1494601.png)
![3-(5'-O-Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-6-methylpyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B1494602.png)
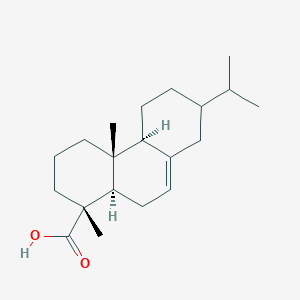
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(pyridin-2-yl)phenyl]propanoicacid](/img/structure/B1494604.png)
